

physical and chemical properties of 9,10-Phenanthrenedione

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Compound of Interest

Compound Name: 9,10-Phenanthrenedione

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An In-depth Technical Guide to 9,10-Phenanthrenedione

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **9,10-Phenanthrenedione** (also known as phenanthrenequinone). It includes detailed data, experimental protocols, and visual representations of key processes to support its application in research and development.

Core Properties

9,10-Phenanthrenedione is an orange, water-insoluble solid classified as a quinone derivative of a polycyclic aromatic hydrocarbon.^[1] Its rigid, planar structure and electron-deficient quinone moiety are central to its chemical reactivity and biological activity.

General and Physical Properties

The fundamental identifiers and physical characteristics of **9,10-Phenanthrenedione** are summarized below.

Property	Value	Reference(s)
IUPAC Name	phenanthrene-9,10-dione	[2][3]
Synonyms	Phenanthrenequinone, 9,10- Phenanthraquinone	[4][5]
CAS Number	84-11-7	[5][6]
Molecular Formula	C ₁₄ H ₈ O ₂	[2][3][5]
Molecular Weight	208.21 g/mol	[2][3][5]
Appearance	Orange-red solid, powder, or crystals	[2]
Melting Point	206-212 °C	[2][3][6]
Boiling Point	~360 °C	[2][3][6]
Density	1.405 g/cm ³ at 22 °C	[2][6]
Vapor Pressure	8.5 x 10 ⁻⁷ mmHg at 25 °C (estimated)	[3]
Flash Point	~245 °C	
LogP (Octanol/Water)	2.52	[2]

Solubility Profile

9,10-Phenanthrenedione is generally nonpolar, exhibiting poor solubility in water but good solubility in several organic solvents.[7]

Solvent	Solubility	Reference(s)
Water	~0.4 mg/mL	[2][3]
Ethanol	~1 mg/mL	[2][3]
Ethylene Glycol Methyl Ether	~7 mg/mL	[2][3]
Other Solvents	Soluble in benzene, ether, glacial acetic acid, and hot alcohol.	[2][3]

Spectroscopic Data

Key spectroscopic data for the characterization of **9,10-Phenanthrenedione**.

Spectrum Type	Wavelength / Shift	Conditions	Reference(s)
UV-Vis	λ_{max} : 252 nm (log ϵ =4.5), 283 nm (log ϵ =3.0)	Alcohol	[2]
λ_{max} : 268 nm (ϵ =29000)	Chloroform	[8]	
Fluorescence	λ_{max} : 420 nm	Not specified	[3]
IR	Sadtler Ref. No: 21389 (Prism)	KBr Pellet	[2][9]
^1H NMR	Data available via NMRShiftDB	CDCl_3 , DMSO-d_6	[2][10]
^{13}C NMR	Data available via NMRShiftDB	CDCl_3 , DMSO-d_6	[2][10]
Mass Spec.	Data available via NIST WebBook	Electron Ionization (EI)	[4][5]

Chemical Synthesis and Reactivity

9,10-Phenanthrenedione is a versatile building block in organic synthesis, valued for its reactivity in condensation, alkylation, and cycloaddition reactions.

Experimental Protocol: Synthesis from Phenanthrene

A common laboratory method for synthesizing **9,10-Phenanthrenedione** involves the oxidation of phenanthrene using a strong oxidizing agent like chromic acid.[\[11\]](#)[\[12\]](#)

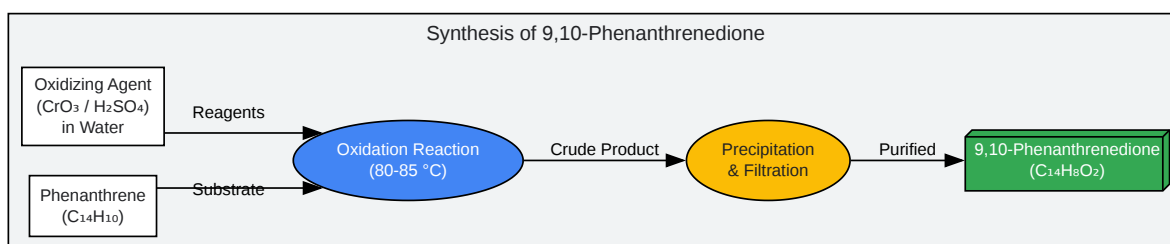
Materials:

- Phenanthrene
- Chromium(VI) oxide (CrO_3) or an alkali dichromate (e.g., $\text{Na}_2\text{Cr}_2\text{O}_7 \cdot 2\text{H}_2\text{O}$)
- Concentrated Sulfuric Acid (H_2SO_4)
- Water

Procedure:

- Prepare a dispersion of phenanthrene and sodium dichromate dihydrate in water in a reaction flask.[\[12\]](#)
- Heat the mixture to approximately 95-100 °C with agitation to ensure a fine suspension.[\[12\]](#)
- Cool the dispersion to 80-85 °C.[\[12\]](#)
- Carefully and slowly add concentrated sulfuric acid to the mixture. The temperature should be maintained between 80-85 °C, using external cooling if necessary, as the reaction is exothermic.[\[12\]](#)
- After the addition is complete, continue stirring the mixture for approximately 1 hour at 85 °C to ensure the reaction goes to completion.[\[12\]](#)
- Cool the mixture to 50 °C. The **9,10-Phenanthrenedione** product will precipitate out of the acidic solution.[\[12\]](#)
- Isolate the solid product by filtration.

- Wash the collected solid with water until the filtrate is near neutral pH to remove residual acid.
- The crude product can be further purified by recrystallization, typically from a solvent like ethanol or glacial acetic acid.



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Workflow for the oxidation of phenanthrene.

Key Chemical Reactions

- Condensation Reactions: It readily reacts with 1,2-diamines to form dibenzo[a,c]phenazine derivatives.[\[10\]](#)
- FeCl₃ Catalyzed Reactions: Reacts with various ketones under iron(III) chloride catalysis to produce structurally diverse furan-annulated products through a sequence of aldol condensation, dehydration, and cyclization.[\[13\]](#)
- Alkylation: Can be reduced to its hydroquinone form (9,10-dihydroxyphenanthrene) and subsequently alkylated. For example, methylation with dimethyl sulfate produces 9,10-dimethoxyphenanthrene.[\[14\]](#)
- Photoredox Catalysis: Due to its photochemical properties, it has emerged as a low-cost and effective organic photoredox catalyst for various transformations, including C-H functionalization.[\[15\]](#)[\[16\]](#)

Biological Activity and Significance

9,10-Phenanthrene-9,10-dione is a significant component of diesel exhaust particles and other environmental pollutants.^[17] Its biological activity is primarily linked to its ability to induce oxidative stress, making it a compound of interest in toxicology and drug development. Naturally occurring phenanthrenes, including quinone derivatives, have been studied for a range of biological activities such as cytotoxicity and antimicrobial effects.^[18]

Mechanism of Cytotoxicity: ROS Generation

The primary mechanism of 9,10-PQ-induced cytotoxicity involves the generation of reactive oxygen species (ROS) through a process known as redox cycling.^[17] This process can lead to cellular damage and has been shown to impact metabolic pathways related to glycerophospholipid metabolism, purine metabolism, and others.^{[19][20]}

Experimental Protocol: Assessing Oxidative Stress

A common method to assess oxidative stress in biological systems exposed to 9,10-PQ is to measure biomarkers like malondialdehyde (MDA) content and the activity of antioxidant enzymes.

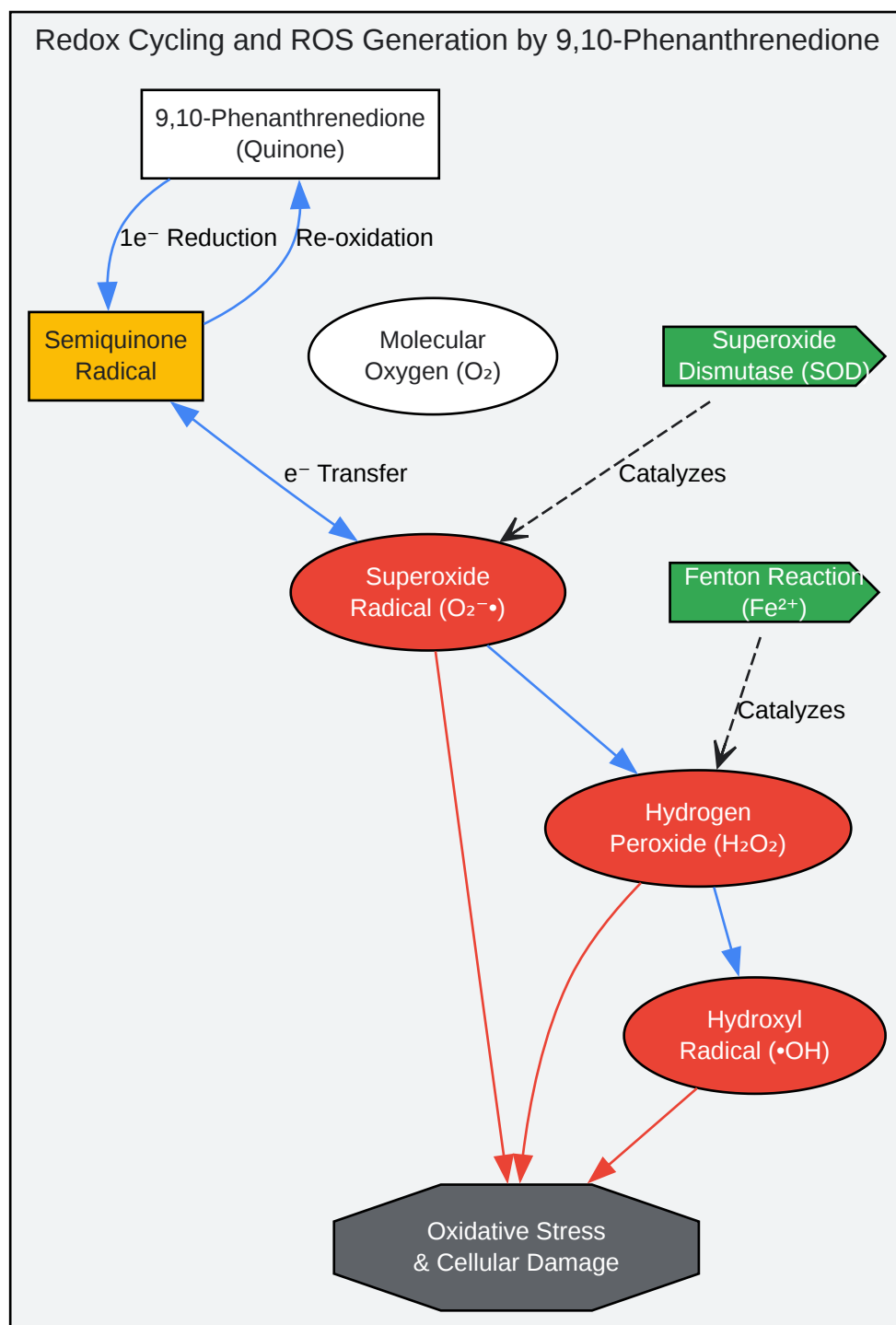
Materials:

- Biological sample (e.g., cell lysate, plasma) from control and 9,10-PQ-treated groups.
- Assay kits for malondialdehyde (MDA), superoxide dismutase (SOD), and catalase (CAT).
- Spectrophotometer or plate reader.

Procedure (General Outline):

- Expose the biological model (e.g., cell culture, aquatic organism) to various concentrations of 9,10-PQ for defined time periods (e.g., 6, 24, 48, 96 hours).^[19]
- Collect samples at each time point.
- Prepare samples according to the assay kit protocols (e.g., homogenization, centrifugation).

- MDA Assay: Measure MDA content, a marker of lipid peroxidation, typically via a colorimetric reaction with thiobarbituric acid (TBA).
- SOD Assay: Measure the activity of SOD, an enzyme that dismutates superoxide radicals into hydrogen peroxide and molecular oxygen.
- CAT Assay: Measure the activity of CAT, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
- Analyze the data by comparing the levels of MDA and the activities of SOD and CAT in the treated groups to the control group. A significant increase in MDA and alterations in enzyme activities indicate the induction of oxidative stress.[19][20]



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Mechanism of 9,10-PQ-induced oxidative stress.[17]

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